Ethyl 2-amino-5-fluoro-4-methylbenzoate
Description
Ethyl 2-amino-5-fluoro-4-methylbenzoate (CAS: 1344103-75-8) is a fluorinated benzoate ester derivative with a molecular weight of 197.21 g/mol and a purity of 98% . Structurally, it features an amino group (-NH₂) at the 2-position, a fluorine atom at the 5-position, and a methyl group (-CH₃) at the 4-position of the benzene ring, with an ethyl ester (-COOCH₂CH₃) substituent.
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
ethyl 2-amino-5-fluoro-4-methylbenzoate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-10(13)7-5-8(11)6(2)4-9(7)12/h4-5H,3,12H2,1-2H3 |
InChI Key |
GNWHXAGSTMMWKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)F)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5-fluoro-4-methylbenzoate typically involves the esterification of 2-amino-5-fluoro-4-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzoates with different functional groups replacing the fluorine atom.
Scientific Research Applications
Ethyl 2-amino-5-fluoro-4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, owing to its unique chemical structure and reactivity.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-fluoro-4-methylbenzoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then exert its effects on cellular pathways.
Comparison with Similar Compounds
Amino vs. Hydroxyl Groups
- Amino Group (this compound): Enhances nucleophilicity, enabling participation in condensation or alkylation reactions (e.g., imine formation, as seen in ) .
- Hydroxyl Group (Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate): Introduces hydrogen-bonding capacity, affecting solubility and crystallinity.
Fluorine vs. Chlorine Substituents
- Fluorine : Provides electron-withdrawing effects, stabilizing the aromatic ring and modulating pKa values. Fluorine’s small size minimizes steric hindrance .
- Chlorine : Larger and more polarizable than fluorine, chlorine increases lipophilicity and may improve membrane permeability in bioactive compounds .
Physicochemical and Spectral Data
- Collision Cross-Section (CCS): Mthis compound exhibits a CCS of 137.6 Ų for [M+H]+, compared to 148.9 Ų for [M+Na]+. These values suggest distinct conformational behaviors in mass spectrometry, critical for analytical method development .
- Solubility: Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate is provided as a 10 mM solution, indicating moderate solubility in common organic solvents . No analogous data exists for the target compound.
Research and Commercial Availability
- Mthis compound: No commercial availability data; collision cross-section predictions suggest ongoing research interest .
- Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate : Marketed by GLPBIO for research use only, emphasizing its role in early-stage drug discovery .
Biological Activity
Ethyl 2-amino-5-fluoro-4-methylbenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative data with similar compounds.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Amino Group : Enhances hydrogen bonding capabilities.
- Fluoro Substituent : Increases lipophilicity, potentially improving membrane permeability.
- Methyl Group : May influence steric factors and biological interactions.
Biological Activity Overview
The compound has been studied for various biological activities:
-
Antimicrobial Properties :
- This compound has shown potential in inhibiting the growth of certain bacteria and fungi. Its structure allows it to interact with bacterial enzymes, disrupting their function.
- Studies indicate that compounds with similar structures may influence enzyme activity or receptor binding, leading to therapeutic applications in treating infections .
-
Anticancer Activity :
- Research has demonstrated that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines, including leukemia (HL-60) and liver cancer (BEL-7402) .
- The mechanism involves the modulation of cellular pathways that control proliferation and apoptosis, potentially through interactions with DNA or key regulatory proteins.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It may bind to receptors, altering signaling pathways that lead to cellular responses such as apoptosis or growth inhibition.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | Moderate | Significant | Fluorine enhances lipophilicity |
| Ethyl 2-amino-5-bromo-4-methylbenzoate | Low | Moderate | Bromine allows for different chemical reactivity |
| Ethyl 2-amino-5-chloro-4-methylbenzoate | High | Significant | Chlorine may enhance receptor binding |
Case Studies
- Antitumor Efficacy :
- Antimicrobial Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
